

An In-depth Technical Guide to the Chemical and Physical Properties of Nonadecane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Nonadecane**

Cat. No.: **B133392**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonadecane (C₁₉H₄₀) is a long-chain saturated hydrocarbon belonging to the n-alkane series.^[1] As a high-molecular-weight alkane, it serves as a valuable compound in various scientific and industrial applications, including as a reference standard in chromatography, a component in phase-change materials for thermal energy storage, and in the formulation of specialized lubricants and fuels.^[2] In the realm of biological sciences, **nonadecane** is found in the essential oils of some plants and plays a role in the chemical ecology of insects, acting as a cuticular hydrocarbon involved in recognition processes.^{[3][4]} This technical guide provides a comprehensive overview of the core chemical and physical properties of **nonadecane**, complete with detailed experimental protocols and data presented for clarity and comparative analysis.

Chemical Properties

Nonadecane is a non-polar molecule, rendering it generally unreactive under normal conditions.^[4] Its chemistry is characteristic of alkanes, primarily involving free-radical reactions at high temperatures or in the presence of UV light. It is stable and incompatible with strong oxidizing agents.^[2]

Table 1: General Chemical Properties of Nonadecane

Property	Value	Reference
Molecular Formula	C ₁₉ H ₄₀	[3]
IUPAC Name	Nonadecane	[3]
CAS Number	629-92-5	[3]
Molar Mass	268.52 g/mol	[3]

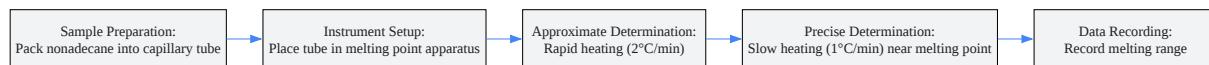
Physical Properties

The physical state of **nonadecane** at room temperature is a white, waxy solid.[3] Its properties are consistent with its long, unbranched hydrocarbon chain, which allows for significant van der Waals forces between molecules.

Table 2: Key Physical Properties of Nonadecane

Property	Value	Conditions	Reference
Melting Point	32-34 °C (305.15-307.15 K)	1 atm	[3]
Boiling Point	330 °C (603.15 K)	1 atm	[3]
Density	0.786 g/cm ³	20 °C	[3]
Vapor Pressure	4.9 x 10 ⁻⁵ mmHg	25 °C	[3]
Refractive Index	1.441	20 °C	[3]
Flash Point	>100 °C (closed cup)	[3]	
Solubility in Water	Insoluble	[3]	
Solubility in Solvents	Soluble in chloroform, hexane, ether, and alcohol.	[2]	
Heat of Combustion	-12,900 kJ/mol	[5]	
Thermal Conductivity (Solid)	0.23 W/(m·K)	283 K	[6]
Thermal Conductivity (Liquid)	0.152 W/(m·K)	308 K	[6]
Specific Heat Capacity (Solid)	1.8 kJ/(kg·K)	273 K	[6]
Specific Heat Capacity (Liquid)	2.3 kJ/(kg·K)	330 K	[6]

Experimental Protocols


The following sections detail generalized experimental methodologies for determining the key physical and chemical properties of **nonadecane**. These protocols are based on standard laboratory techniques applicable to long-chain alkanes.

Determination of Melting Point

The melting point of **nonadecane** can be accurately determined using a digital melting point apparatus.[7]

Methodology:

- A small, finely powdered sample of **nonadecane** is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady rate (e.g., 2 °C/min) to obtain an approximate melting range.
- A second determination is performed with a slower heating rate (e.g., 1 °C/min) starting from a temperature approximately 10-15 °C below the approximate melting point to obtain a precise melting range.
- The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid.

[Click to download full resolution via product page](#)

Melting Point Determination Workflow

Determination of Boiling Point

The boiling point of **nonadecane** can be determined using a distillation apparatus or a specialized boiling point apparatus.

Methodology:

- A small volume of **nonadecane** is placed in a distillation flask or a boiling tube.

- A thermometer is positioned with the bulb just below the level of the side arm of the flask or immersed in the vapor phase.
- The sample is heated gently.
- The temperature is recorded when the liquid boils and a stable temperature is observed on the thermometer, at which point the vapor and liquid are in equilibrium.

Determination of Density

The density of solid **nonadecane** can be determined by displacement, while the density of molten **nonadecane** can be measured using a pycnometer or a digital density meter.

Methodology (Pycnometer for liquid phase):

- The mass of a clean, dry pycnometer is determined.
- The pycnometer is filled with molten **nonadecane** at a specific temperature (e.g., 40 °C), ensuring no air bubbles are present.
- The mass of the pycnometer filled with **nonadecane** is determined.
- The volume of the pycnometer is determined by repeating the process with a liquid of known density (e.g., water).
- The density of **nonadecane** is calculated using the formula: Density = (mass of **nonadecane**) / (volume of pycnometer).

Determination of Solubility

The solubility of **nonadecane** in various solvents can be determined by the static equilibrium method.[\[8\]](#)

Methodology:

- An excess amount of **nonadecane** is added to a known volume of the solvent in a sealed container.

- The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (e.g., 24 hours).
- The mixture is allowed to stand for any undissolved solid to settle.
- A known volume of the supernatant (saturated solution) is carefully removed.
- The solvent is evaporated from the sample, and the mass of the dissolved **nonadecane** is determined.
- The solubility is expressed as grams of solute per 100 grams of solvent.

[Click to download full resolution via product page](#)

Solubility Determination Workflow

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural confirmation and purity assessment of **nonadecane**.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate **nonadecane** from other components in a mixture and to confirm its molecular weight and fragmentation pattern.^[9]^[10]

Methodology:

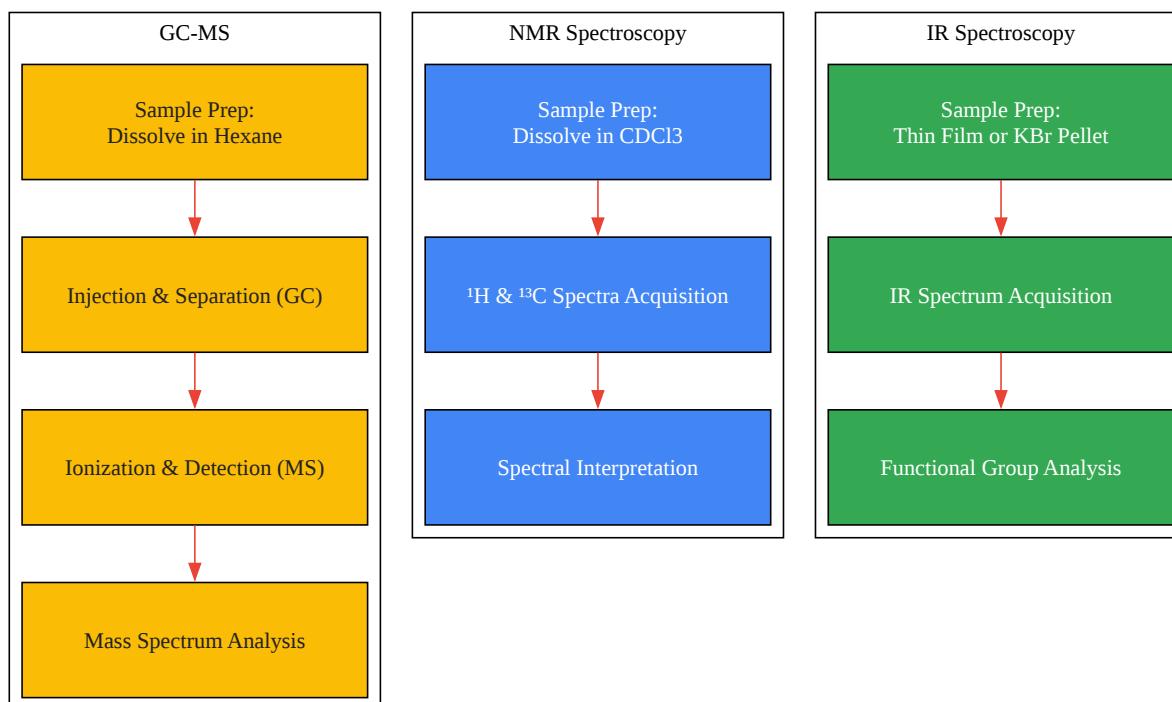
- Sample Preparation: A dilute solution of **nonadecane** in a volatile solvent (e.g., hexane) is prepared.
- Injection: A small volume (e.g., 1 μ L) of the sample is injected into the GC.

- Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and affinity for the stationary phase.
- Detection (MS): As **nonadecane** elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio.
- Analysis: The resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of **nonadecane** and a characteristic fragmentation pattern for a long-chain alkane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of **nonadecane** by identifying the different types of protons and carbon atoms in the molecule.[11][12]

Methodology:


- Sample Preparation: A small amount of **nonadecane** is dissolved in a deuterated solvent (e.g., CDCl₃).
- Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired.
- ¹H NMR Analysis: The spectrum will show a triplet for the terminal methyl (CH₃) protons, a multiplet for the internal methylene (CH₂) protons, and another multiplet for the methylene groups adjacent to the methyl groups.
- ¹³C NMR Analysis: The spectrum will show distinct signals for the carbon atoms in the methyl and methylene groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in **nonadecane**. [13]

Methodology:

- Sample Preparation: A thin film of molten **nonadecane** can be prepared between two salt plates (e.g., NaCl or KBr), or the solid can be analyzed as a KBr pellet or using an ATR accessory.
- Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded.
- Analysis: The IR spectrum of **nonadecane** will exhibit characteristic C-H stretching vibrations around $2850\text{-}2960\text{ cm}^{-1}$ and C-H bending vibrations around 1465 cm^{-1} and 1378 cm^{-1} . The absence of peaks in other regions confirms the lack of other functional groups.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thermodynamic Analysis of n-Nonadecane (C19H40)/1-Octadecanol (C18H37OH) Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonadecane - Wikipedia [en.wikipedia.org]
- 3. Nonadecane | C19H40 | CID 12401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinfo.com [nbinfo.com]
- 5. Nonadecane [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical and Physical Properties of Nonadecane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b133392#nonadecane-chemical-and-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com